4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Physicochemical profiling Medicinal chemistry Lead optimization

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1) is a bifunctional heterocyclic building block combining a 2-chloropyridine ring with a 2-aminopyrimidine core. It serves as a critical intermediate in pharmaceutical discovery, particularly in the synthesis of ATP-competitive kinase inhibitor scaffolds targeting Aurora kinase, Bcr-Abl, and other oncology-relevant kinases.

Molecular Formula C9H7ClN4
Molecular Weight 206.63 g/mol
CAS No. 870221-49-1
Cat. No. B1423240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
CAS870221-49-1
Molecular FormulaC9H7ClN4
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N
InChIInChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14)
InChIKeyDKCVVHMYFZBDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1) – Procurement-Grade Overview for Kinase-Targeted Medicinal Chemistry


4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1) is a bifunctional heterocyclic building block combining a 2-chloropyridine ring with a 2-aminopyrimidine core. It serves as a critical intermediate in pharmaceutical discovery, particularly in the synthesis of ATP-competitive kinase inhibitor scaffolds targeting Aurora kinase, Bcr-Abl, and other oncology-relevant kinases [1][2]. The chlorine atom at the pyridine 2-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Negishi couplings, enabling rapid diversification into lead-like compound libraries. The free amino group on the pyrimidine ring serves as a secondary functionalization site or pharmacophoric hydrogen bond donor. With a molecular weight of 206.63 g/mol, calculated XLogP3 of approximately 1.4, and a topological polar surface area of approximately 64.7 Ų, the compound occupies a favorable physicochemical space for blood-brain barrier penetration and oral bioavailability optimization in CNS and oncology programs [3].

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine – Why Halogen Identity and Regiochemistry Preclude Simple Substitution


In the 4-(2-halopyridin-3-yl)pyrimidin-2-amine series, the identity of the halogen substituent directly governs both the chemical reactivity profile and the biological target engagement of downstream products. Replacement of chlorine with fluorine alters the electronic character of the pyridine ring, reduces the leaving-group aptitude for Pd-mediated cross-coupling, and modifies the steric and lipophilic properties that influence kinase binding pocket occupancy [1]. The 2-chloro substituent is specifically positioned adjacent to the pyridine nitrogen, enabling a dual role as both a synthetic handle and a potential halogen-bond donor in target binding; this regiochemical arrangement is absent in 3-chloro or 4-chloro analogs. Generic interchange with unsubstituted pyridin-3-yl or 2-fluoropyridin-3-yl derivatives without synthetic re-optimization risks altered coupling yields, divergent metabolic stability of final compounds, and loss of structure-activity relationships in kinase inhibition [2].

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Profile Comparison: 2-Chloro vs. 2-Fluoro Analog – Lipophilicity and Hydrogen Bond Capacity

The 2-chloro compound (MW 206.63 g/mol) is 16.3 g/mol heavier than its 2-fluoro analog (MW 190.18 g/mol), and the chlorine atom contributes additional lipophilicity and polarizable surface area relative to fluorine. PubChem-computed XLogP3-AA for the target compound is approximately 1.4, while the fluoro analog is predicted to have a lower logP (approximately 0.8–1.0 based on fragment-based ΔlogP of Cl vs. F substitution). The target compound also features 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 64.7 Ų [1]. These parameters place the 2-chloro derivative in a more favorable CNS multiparameter optimization (MPO) score range for blood-brain barrier penetration compared to the less lipophilic 2-fluoro variant, while retaining sufficient polarity for aqueous solubility.

Physicochemical profiling Medicinal chemistry Lead optimization

Synthetic Utility: Chlorine as a Superior Leaving Group for Pd-Catalyzed Cross-Coupling vs. Fluorine

The 2-chloropyridine moiety of the target compound is a superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi coupling) compared to the corresponding 2-fluoro analog. Aryl chlorides undergo oxidative addition to Pd(0) more readily than aryl fluorides, with typical relative reactivity ratios of ~100:1 for C-Cl vs. C-F bonds under standard conditions. This is evidenced by the direct use of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine in patent-described syntheses where it is reacted with 4-aminophenol at 130 °C to form 4-(2-(4-aminophenoxy)pyridin-3-yl)pyrimidin-2-amine via nucleophilic aromatic substitution, a transformation inaccessible to the fluoro analog under identical conditions [1][2]. The 2-bromo analog would provide even higher reactivity but with reduced stability and increased cost, making chloro the optimal balance of reactivity and practicality for gram-scale library synthesis.

Synthetic methodology Cross-coupling Medicinal chemistry

Kinase Inhibitor Scaffold Validation: Incorporation into Aurora Kinase and Bcr-Abl Inhibitor Patents

The core scaffold of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine is explicitly claimed and exemplified in multiple kinase inhibitor patents. US Patent US7560551B2 (Aurora kinase modulators) and related filings describe this compound class as generating potent Aurora A and Aurora B inhibitors with IC50 values in the low nanomolar range for optimized analogs [1]. Separately, the pyridin-3-yl pyrimidine scaffold has been validated in Bcr-Abl kinase inhibition, with compounds such as A2, A8, and A9 from the Pan et al. (2014) series showing potent inhibitory activity; the SAR indicates that halogen substitution on the pyridine ring is critical for maintaining potency, with chloro-substituted analogs outperforming unsubstituted phenyl derivatives in both enzymatic and cellular assays [2]. Although the unelaborated 4-(2-chloropyridin-3-yl)pyrimidin-2-amine is a synthetic intermediate rather than a final drug, its structural precedent across multiple distinct kinase programs demonstrates broader target-class utility compared to the 2-fluoro or des-halogeno variants, which are absent from these key patent families.

Kinase inhibition Aurora kinase Bcr-Abl Oncology

Commercial Purity Benchmarking: 97% Assay Specification Enabling Direct Use in Parallel Synthesis

Thermo Scientific (Alfa Aesar) catalogs 4-(2-chloropyridin-3-yl)pyrimidin-2-amine at a certified purity of 97% (HPLC), which exceeds the 95% minimum purity offered by generic suppliers for the 2-fluoro analog and the 95% specification typical of custom synthesis sources for this compound class . The 97% purity specification is critical for library synthesis applications where byproducts from lower-purity intermediates can propagate through multi-step sequences, complicating LC-MS purification and reducing final compound yields. Additionally, the Thermo Scientific listing provides full traceability including Beilstein Registry Number (14484335), MDL number (MFCD18157687), and InChI Key (DKCVVHMYFZBDAK-UHFFFAOYSA-N), which are essential for electronic laboratory notebook (ELN) integration and regulatory documentation in patent filings .

Quality control Parallel synthesis Procurement specification

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine – High-Value Application Scenarios for Procurement Decision-Making


Focused Kinase Inhibitor Library Synthesis via Palladium-Catalyzed Diversification

Medicinal chemistry teams building ATP-competitive kinase inhibitor libraries can use 4-(2-chloropyridin-3-yl)pyrimidin-2-amine as a common intermediate for parallel Suzuki-Miyaura or Buchwald-Hartwig diversification at the 2-chloro position. The chloro leaving group provides reliable oxidative addition with Pd(PPh3)4 or Pd2(dba)3/Xantphos systems, enabling coupling with aryl boronic acids or primary/secondary amines. This approach has been validated in Aurora kinase (US7560551B2) and Bcr-Abl (Pan et al. 2014) inhibitor programs, where the pyrimidin-2-amine core is retained as a hinge-binding motif [1][2]. The 97% commercial purity minimizes side-product formation during library synthesis, improving crude purity profiles and reducing preparative HPLC burden across 96-well plate formats.

CNS-Penetrant Kinase Probe Development Leveraging Optimized Physicochemical Properties

The computed XLogP3 of ~1.4 and TPSA of 64.7 Ų for the target compound fall within the optimal CNS MPO desirability range (TPSA < 76 Ų, logP 1–3), making this scaffold suitable for developing brain-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative disease kinases [1]. Compared to the 2-fluoro analog (predicted XLogP3 ~0.8–1.0), the chloro derivative provides enhanced passive permeability without exceeding the lipophilicity ceiling associated with hERG liability. Researchers developing CNS-active Aurora A or dual Aurora/FLT3 inhibitors can select the chloro intermediate over the fluoro variant to optimize the free brain/plasma ratio of final compounds.

Nucleophilic Aromatic Substitution (SNAr) Route to Aryl Ether-Linked Kinase Inhibitors

The 2-chloropyridine group of the target compound is activated toward nucleophilic aromatic substitution by the adjacent pyridine nitrogen, enabling direct coupling with phenols and alkoxides. Patent US7560551B2 explicitly demonstrates this reactivity: 4-(2-chloropyridin-3-yl)pyrimidin-2-amine is heated with 4-aminophenol at 130 °C in the presence of sodium metal/methanol to form the corresponding aryl ether in a single step [1]. This transformation is not accessible with the 2-fluoro analog, which requires significantly higher temperatures or specialized catalysis. This SNAr route is preferred when aryl boronic acids are expensive or when the ether linkage is desired for metabolic stability optimization.

Hit-to-Lead SAR Exploration Around the Pyridine Halogen Position

Structure-activity relationship studies from Pan et al. (2014) demonstrated that halogen substitution on the pyridin-3-yl ring of pyrimidin-2-amine scaffolds is critical for Bcr-Abl inhibitory potency, with compounds lacking halogen substituents showing marked activity loss [1]. The target compound provides the optimal starting point for systematic SAR exploration: the chlorine can be retained as a pharmacophoric element, exchanged via cross-coupling to explore aryl/heteroaryl diversity, or removed via hydrogenolysis to generate the des-chloro matched molecular pair for internal comparison. This versatility, combined with commercial availability at 97% purity, makes the compound the logical procurement choice over custom-synthesized bromo or iodo analogs that carry higher cost and longer lead times.

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